1-(3-Fluoro-5-isopropoxyphenyl)ethanone
Description
1-(3-Fluoro-5-isopropoxyphenyl)ethanone is an aromatic ketone derivative characterized by a fluoro substituent at the 3-position and an isopropoxy group at the 5-position of the phenyl ring. Ethanone derivatives are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles. For example, substituents like fluorine and alkoxy groups influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-(3-fluoro-5-propan-2-yloxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)14-11-5-9(8(3)13)4-10(12)6-11/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYTZIYLUBSZKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-isopropoxyphenyl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoro-5-isopropoxybenzene.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 3-fluoro-5-isopropoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-5-isopropoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Fluoro-5-isopropoxybenzoic acid.
Reduction: 1-(3-Fluoro-5-isopropoxyphenyl)ethanol.
Substitution: 1-(3-Methoxy-5-isopropoxyphenyl)ethanone.
Scientific Research Applications
1-(3-Fluoro-5-isopropoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-isopropoxyphenyl)ethanone depends on its interaction with molecular targets. The fluoro and isopropoxy groups can influence the compound’s binding affinity and selectivity towards specific enzymes or receptors. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects :
- Fluoro vs. Chloro : Fluorine’s electronegativity enhances stability and bioavailability compared to chlorine .
- Isopropoxy vs. Hydroxyl : The isopropoxy group in the target compound likely improves lipophilicity compared to the hydroxyl analog, which may form hydrogen bonds .
- Nitro Groups : Nitro-substituted derivatives (e.g., ) exhibit higher reactivity but pose stability risks.
Spectroscopic and Analytical Data
- NMR Trends: Fluorine and isopropoxy groups in this compound would produce distinct ¹⁹F and ¹H NMR signals, as seen in analogs like 1-(3-fluoro-5-hydroxyphenyl)ethanone . HSQC analysis () confirms assignments in similar compounds .
- Mass Spectrometry: Doubly charged ions (e.g., m/e 81.5 in ) are common in ethanone derivatives with aromatic substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
